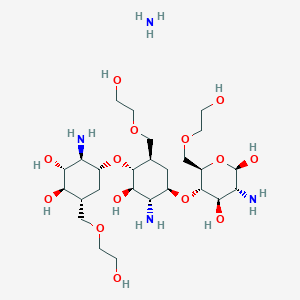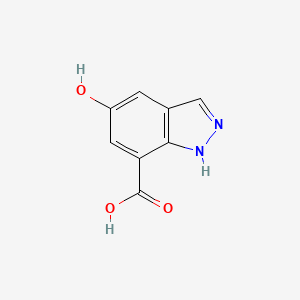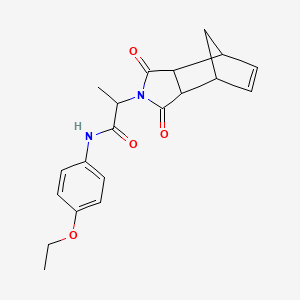
Glycol chitosan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycol chitosan is a water-soluble derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans. This compound is characterized by the presence of hydrophilic ethylene glycol branches, which enhance its solubility in water. This compound has gained significant attention due to its biocompatibility, biodegradability, and versatile chemical properties, making it suitable for various biomedical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Glycol chitosan is typically synthesized by reacting chitosan with ethylene glycol under controlled conditionsOne common method involves the use of crosslinkers or catalysts to facilitate the attachment of ethylene glycol to the chitosan molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where chitosan is treated with ethylene glycol in the presence of appropriate catalysts. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the final product. The resulting this compound is then purified and characterized to confirm its chemical structure and properties .
化学反应分析
Types of Reactions: Glycol chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as amine and hydroxyl groups on the chitosan backbone .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and results in the formation of oxidized this compound with altered properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which convert oxidized this compound back to its original form.
Substitution: Substitution reactions involve the replacement of functional groups on the this compound molecule with other chemical groups.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified chemical and physical properties. These derivatives can be tailored for specific applications in drug delivery, tissue engineering, and other biomedical fields .
科学研究应用
Chemistry: In chemistry, glycol chitosan is used as a versatile polymer for the synthesis of nanoparticles, hydrogels, and other advanced materials.
Biology: In biological research, this compound is employed as a carrier for the delivery of biomolecules such as nucleic acids, proteins, and peptides.
Medicine: this compound is widely used in the medical field for drug delivery, wound healing, and tissue regeneration.
作用机制
The mechanism of action of glycol chitosan involves its interaction with biological membranes and cellular components. The hydrophilic ethylene glycol branches enhance its solubility and facilitate its penetration into cells. Once inside the cells, this compound can interact with various molecular targets, including proteins, nucleic acids, and lipids. These interactions can modulate cellular processes such as gene expression, protein synthesis, and signal transduction pathways .
相似化合物的比较
Glycol chitosan is unique compared to other chitosan derivatives due to its enhanced water solubility and biocompatibility. Similar compounds include:
属性
分子式 |
C26H54N4O14 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6R)-3-amino-5-[(1R,2R,3R,4R,5R)-2-amino-4-[(1R,2R,3R,4R,5R)-2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane |
InChI |
InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3/t12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-;/m1./s1 |
InChI 键 |
BMSOSHUYFHAULE-GBSNKSGZSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
规范 SMILES |
C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)

![N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12461045.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
![N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)
![3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide](/img/structure/B12461122.png)
